3-(1-Piperazinyl)-1,2-benzisothiazole CAS 87691-87-0 properties
3-(1-Piperazinyl)-1,2-benzisothiazole CAS 87691-87-0 properties
The following technical guide provides an in-depth analysis of 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0), a critical intermediate in the synthesis of atypical antipsychotics.
Common Abbreviations: PBIT, BITP, IPBI CAS Registry Number: 87691-87-0[1]
Executive Summary
3-(1-Piperazinyl)-1,2-benzisothiazole is a heterocyclic pharmacophore essential to the structural integrity of several psychotropic agents, most notably Ziprasidone (Geodon/Zeldox) and Perospirone .[1] Functioning as a high-affinity ligand for serotonin (5-HT) and dopamine (D2) receptors, its purity and synthetic control are paramount in pharmaceutical development.[1] This guide details the physicochemical properties, optimized synthetic routes, impurity profiling, and handling protocols required for high-grade application.
Chemical & Physicochemical Profile
The compound consists of a benzisothiazole ring fused to a piperazine moiety.[2][3][4] The secondary amine on the piperazine ring serves as the reactive handle for subsequent coupling reactions (e.g., N-alkylation) in drug synthesis.
Table 1: Core Identification Data
| Property | Specification |
| IUPAC Name | 3-(piperazin-1-yl)-1,2-benzothiazole |
| Molecular Formula | C₁₁H₁₃N₃S |
| Molecular Weight | 219.31 g/mol |
| SMILES | C1CN(CCN1)C2=NSC3=CC=CC=C32 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 89–93 °C (Free Base); 215–217 °C (HCl Salt) |
| Solubility | Soluble in chloroform, toluene, ethyl acetate; Sparingly soluble in water.[1][5][6][7][8][9][10] |
| pKa (Predicted) | ~8.52 (Piperazine secondary amine) |
Synthetic Process Engineering
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SɴAr)
The industrial standard for synthesizing PBIT involves the nucleophilic attack of piperazine on 3-chloro-1,2-benzisothiazole.[1] This reaction is sensitive to stoichiometry; improper ratios lead to the formation of the "dimer" impurity (3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole).[1]
Critical Control Point: Stoichiometry
-
Mechanism: The secondary amine of piperazine displaces the chlorine atom.
-
Risk: Once formed, PBIT still possesses a nucleophilic secondary amine. If 3-chloro-1,2-benzisothiazole is present in excess or if mixing is poor, the PBIT product will react with the starting material to form the dimer.[1]
-
Solution: Use a large molar excess of piperazine (typically 3.0 to 5.0 equivalents) to statistically favor the mono-substituted product.[1]
Optimized Experimental Protocol
-
Reagents: 3-Chloro-1,2-benzisothiazole (1.0 eq), Anhydrous Piperazine (5.0 eq).[1]
-
Solvent: Toluene or tert-Butanol (preferred for higher reflux temp).[1]
-
Catalyst: None required (autocatalytic), though Na₂CO₃ can be used as an acid scavenger.
Step-by-Step Methodology:
-
Charge: In a reactor inerted with N₂, charge anhydrous piperazine (5.0 eq) and tert-butanol. Heat to 100°C to achieve a solution/melt.
-
Addition: Slowly add a solution of 3-chloro-1,2-benzisothiazole (1.0 eq) in tert-butanol over 60 minutes. Note: Slow addition maintains a high local concentration of piperazine relative to the chloride, suppressing dimer formation.
-
Reflux: Heat the mixture to reflux (~118–120°C) for 18–24 hours. Monitor by HPLC until starting material is <0.5%.
-
Quench & Extraction: Cool to 80°C. Add water and extract with Toluene. The excess piperazine remains largely in the aqueous phase.
-
Purification (Salt Formation):
-
Concentrate the organic layer.
-
Add Isopropanol (IPA) and cool to 0-5°C.
-
Slowly add concentrated HCl to pH 3.8–4.0.
-
The PBIT-HCl salt precipitates selectively, leaving non-basic impurities in the mother liquor.[1]
-
-
Filtration: Filter the off-white solid and wash with cold IPA.
Synthesis Workflow Diagram
Figure 1: Reaction pathway highlighting the competitive formation of the dimer impurity.
Analytical Characterization
Validating the identity and purity of PBIT is critical before its use in API synthesis.
HPLC Impurity Profiling
Separation of the mono-substituted product from the dimer and unreacted piperazine requires a reverse-phase method capable of retaining polar amines.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18) or Mixed-mode (Newcrom R1).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.[1]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm.[1]
-
Retention Order: Piperazine (Void) < PBIT < Dimer (Late eluting due to high lipophilicity).
NMR Spectroscopy Interpretation[1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.78 (d, 1H): Aromatic proton adjacent to Nitrogen (Benzisothiazole ring).
-
δ 7.45 (d, 1H): Aromatic proton adjacent to Sulfur.
-
δ 7.35 (t, 1H) & 7.25 (t, 1H): Remaining aromatic protons.
-
δ 3.55 (m, 4H): Piperazine methylene protons adjacent to the benzisothiazole.
-
δ 3.10 (m, 4H): Piperazine methylene protons adjacent to the secondary amine.
-
δ 1.80 (s, 1H): N-H proton (broad, exchangeable).
-
Pharmacological Significance[1]
PBIT is not merely a linker; it is a functional pharmacophore.[1] In the context of Ziprasidone, the benzisothiazole-piperazine moiety is responsible for the high affinity binding to serotonergic and dopaminergic receptors.[1]
Receptor Binding Profile
The PBIT moiety mimics the endogenous neurotransmitter structure, allowing the drug to dock into G-protein coupled receptors (GPCRs).
-
5-HT2A Receptor: Antagonism (contributes to negative symptom control in schizophrenia).[1]
-
D2 Receptor: Antagonism (contributes to positive symptom control).
-
5-HT1A Receptor: Partial Agonism (anxiolytic effects).[1]
Pharmacophore Relationship Diagram
Figure 2: Structural contribution of PBIT to the Ziprasidone API and receptor interaction.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
Hazard Classifications (GHS)
-
Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed).
-
Skin Corrosion/Irritation: Category 2 (H315).
-
Serious Eye Damage: Category 2A (H319).
-
Aquatic Toxicity: Acute Category 1 (H400).
Handling Protocols
-
Engineering Controls: Handle only in a chemical fume hood. The free base can be dusty; the HCl salt is generally more stable but corrosive.
-
PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a P95 particulate respirator if dust formation is likely.
-
Spill Response: Do not sweep dry dust (aerosol risk). Dampen with water or use a HEPA vacuum.[1] Neutralize residues with dilute acetic acid if cleaning alkaline surfaces.[1]
References
-
ChemicalBook. 3-(1-Piperazinyl)-1,2-benzisothiazole Synthesis and Properties. Retrieved from
-
Urban, F. J., & Breitenbach, R. (1998). Process for preparation of 3-piperazinylbenzisothiazoles.[1][7][11][12][13] U.S. Patent No.[1] 5,861,511.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Pfizer Inc. (2000).[1] Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.[1][7][9][13] U.S. Patent No.[1] 6,111,105.[1] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11521711, 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride.[1] Retrieved from
-
Santa Cruz Biotechnology. 3-(1-Piperazinyl)-1,2-benzisothiazole Properties and Safety.[1] Retrieved from
Sources
- 1. zaprasidone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Ziprasidone: comprehensive overview and clinical use of a novel antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Piperazinyl-1,2-benzisothiazole hydrochloride | 87691-88-1 [chemicalbook.com]
- 4. Ziprasidone (Geodon) [ebmconsult.com]
- 5. thomassci.com [thomassci.com]
- 6. akjournals.com [akjournals.com]
- 7. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 8. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. 3-(1-Piperazinyl)-1,2-benzisothiazole | CAS 87691-87-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles - Google Patents [patents.google.com]
